molecular formula C8H28N4Si4 B086850 Octamethylcyclotetrasilazane CAS No. 1020-84-4

Octamethylcyclotetrasilazane

Cat. No. B086850
CAS No.: 1020-84-4
M. Wt: 292.68 g/mol
InChI Key: FIADVASZMLCQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466847

Procedure details

The starting octamethylcyclotetrasilazane should effectively be one which is secondarily produced when hexamethylcyclotrisilazane is prepared by reaction between dimethyl dichlorosilane and ammonia. Using such secondarily produced octamethylcyclotetra-silazane, the amount of hexamethylcyclo-trisilazane formed per unit starting material can be maximized. At the same time, some technical problems can be solved including elimination or treatment of octamethylcyclo-tetrasilazane in the form of a solid (melting point of 97° C.) which is left in the distillation column after removal of hexamethylcyclo-trisilazane by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(Cl)Cl.N.C[Si]1(C)[NH:15][Si:14]([CH3:17])([CH3:16])[NH:13][Si:12]([CH3:19])([CH3:18])[NH:11][Si:10]([CH3:21])([CH3:20])N1>>[CH3:21][Si:10]1([CH3:20])[NH:11][Si:12]([CH3:18])([CH3:19])[NH:13][Si:14]([CH3:16])([CH3:17])[NH:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05466847

Procedure details

The starting octamethylcyclotetrasilazane should effectively be one which is secondarily produced when hexamethylcyclotrisilazane is prepared by reaction between dimethyl dichlorosilane and ammonia. Using such secondarily produced octamethylcyclotetra-silazane, the amount of hexamethylcyclo-trisilazane formed per unit starting material can be maximized. At the same time, some technical problems can be solved including elimination or treatment of octamethylcyclo-tetrasilazane in the form of a solid (melting point of 97° C.) which is left in the distillation column after removal of hexamethylcyclo-trisilazane by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(Cl)Cl.N.C[Si]1(C)[NH:15][Si:14]([CH3:17])([CH3:16])[NH:13][Si:12]([CH3:19])([CH3:18])[NH:11][Si:10]([CH3:21])([CH3:20])N1>>[CH3:21][Si:10]1([CH3:20])[NH:11][Si:12]([CH3:18])([CH3:19])[NH:13][Si:14]([CH3:16])([CH3:17])[NH:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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